molecular formula C15H25BN2O4 B12976108 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No.: B12976108
M. Wt: 308.18 g/mol
InChI Key: ZGWGBMBYNPRHBH-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a tert-butyl ester and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the tert-butyl ester and the boronate ester groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium and copper. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions involving the boronate ester group can lead to the formation of aryl boronates .

Scientific Research Applications

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, influencing their activity and function. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of a pyrazole ring, a tert-butyl ester, and a boronate ester. This unique structure imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H25BN2O4

Molecular Weight

308.18 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

InChI

InChI=1S/C15H25BN2O4/c1-10-9-11(16-21-14(5,6)15(7,8)22-16)18(17-10)12(19)20-13(2,3)4/h9H,1-8H3

InChI Key

ZGWGBMBYNPRHBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C(=O)OC(C)(C)C)C

Origin of Product

United States

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